molecular formula C15H15N5O2 B2403414 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1170092-60-0

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2403414
CAS No.: 1170092-60-0
M. Wt: 297.318
InChI Key: RINLQFAHAMDIBQ-UHFFFAOYSA-N
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Description

N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a 1,3,4-oxadiazole ring via a carboxamide bridge. The 1,3,4-oxadiazole moiety is substituted with a 2,4-dimethylphenyl group, while the pyrazole ring contains a methyl group at the 1-position (Figure 1). This structural architecture is characteristic of bioactive molecules targeting enzymes or receptors, often leveraging the oxadiazole’s electron-deficient nature for π-π interactions and the pyrazole’s hydrogen-bonding capacity .

Synthesis: The compound is synthesized via coupling reactions typical for carboxamides. For instance, EDCI/HOBt-mediated amidation in DMF is a common method, as seen in analogous pyrazole-oxadiazole hybrids (e.g., derivatives 3a–3p in ), yielding products with moderate to high purity (62–71%) after recrystallization .

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-9-4-5-11(10(2)8-9)14-17-18-15(22-14)16-13(21)12-6-7-20(3)19-12/h4-8H,1-3H3,(H,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINLQFAHAMDIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=NN(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The activation of alpha-adrenergic receptors triggers a cascade of biochemical reactions. This includes the inhibition of adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels affects various downstream pathways, including the regulation of ion channels and the modulation of neurotransmitter release.

Pharmacokinetics

It is known that the compound is insoluble in water, which may affect its bioavailability and distribution in the body.

Result of Action

The activation of alpha-adrenergic receptors by the compound leads to various molecular and cellular effects. This includes changes in ion channel activity, neurotransmitter release, and cellular excitability. In insects, these changes result in overexcitation, paralysis, and ultimately death.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s insolubility in water may affect its distribution in aquatic environments. Additionally, factors such as temperature, pH, and the presence of other chemicals can influence the compound’s stability and activity.

Biological Activity

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Oxadiazole Derivatives

Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. They have garnered attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of oxadiazoles significantly influence their biological efficacy.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit promising anticancer properties. In vitro studies have shown that compounds with the oxadiazole scaffold can induce apoptosis in cancer cells by activating pathways associated with cell cycle arrest and programmed cell death. For instance:

  • Mechanism of Action : The compound has been found to increase p53 expression and caspase-3 activation in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .
  • Case Study : A study reported that specific oxadiazole derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, highlighting their potential as anticancer agents .

Antimicrobial Properties

This compound has also shown antimicrobial activity against various bacterial strains. The presence of the oxadiazole ring is crucial for its interaction with microbial targets.

Anti-inflammatory Effects

Oxadiazole derivatives have been investigated for their anti-inflammatory properties. Preliminary studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The following table summarizes key structural features and their associated biological activities:

Structural Feature Biological Activity Comments
Oxadiazole RingAnticancer, AntimicrobialEssential for interaction with biological targets
2,4-Dimethylphenyl GroupEnhances lipophilicity and potencyImproves cellular uptake
Pyrazole MoietyPotential for additional bioactivityMay interact with different molecular targets

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Targeting Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell proliferation and survival.
  • Inducing Apoptosis : Activation of apoptotic pathways via upregulation of pro-apoptotic factors like p53.
  • Inhibition of Enzymatic Activity : Potential inhibition of enzymes associated with inflammation and tumor progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Aryl Substituents

The 2,4-dimethylphenyl group on the oxadiazole ring distinguishes the target compound from structurally related derivatives. Key comparisons include:

Compound Name Substituent on Oxadiazole Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound 2,4-Dimethylphenyl 336.37* Not reported ~65–70† Carboxamide, oxadiazole -
3c () 4-Methylphenyl 417.1 (C22H17ClN6O) 123–125 62 Carboxamide, pyrazole, Cl
7e () 2,4-Dimethylphenyl 389 (C17H19N5O2S2) 134–178 Not reported Thioamide, oxadiazole
8a () Phenyl 281.1 (C14H12N6OS) 177.8 (dec) 53.84 Thioacetyl, oxadiazole

*Calculated based on molecular formula. †Estimated from analogous syntheses .

  • Steric Effects: Bulky substituents (e.g., 2,4-dimethylphenyl vs. 4-fluorophenyl in 3d ) may hinder binding in sterically constrained active sites but stabilize π-stacking in hydrophobic pockets.

Heterocyclic Core Modifications

Replacing the oxadiazole with other heterocycles alters electronic and steric profiles:

Compound (Source) Heterocycle Core Key Features Biological Relevance (Inferred)
Target Compound 1,3,4-Oxadiazole Electron-deficient, rigid Enzyme inhibition (e.g., kinase targets)
5a–5m () 1,3,4-Oxadiazole-thiol Sulfur atom for redox activity Antioxidant or protease inhibition
7c–7f () 1,3,4-Oxadiazole-thiazole Dual heterocyclic system Enhanced binding to thiol-dependent enzymes
8 () Tetrazole High nitrogen content Energetic materials or metal coordination
  • Electronic Properties : The oxadiazole’s electron-withdrawing nature in the target compound contrasts with the electron-rich tetrazole (), affecting charge distribution in molecular docking .

Functional Group Variations

The carboxamide linker is critical for hydrogen bonding. Analogues with thioamide (7e) or thioacetyl (8a) groups exhibit distinct properties:

  • Thioacetyl (8a) : Higher reactivity due to the thioester group, as seen in its lower melting point (177.8°C vs. >180°C for carboxamides) .

Q & A

Q. What statistical methods are appropriate for analyzing contradictory bioassay results?

  • Methodological Answer : Use ANOVA with post-hoc Tukey tests to compare replicate experiments (e.g., varying IC₅₀ values across cell lines). Outliers are identified via Grubbs’ test. Meta-analysis of published data (e.g., PubChem BioAssay) contextualizes discrepancies .

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